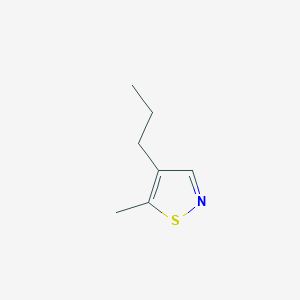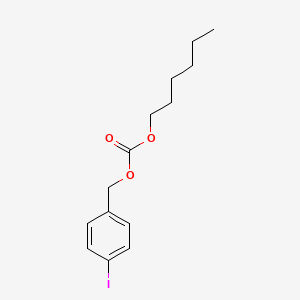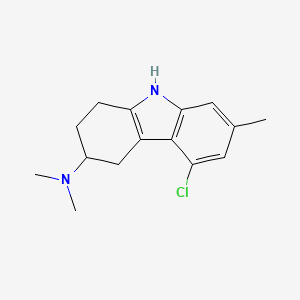![molecular formula C11H16N2O B14621499 2-[(E)-Benzyldiazenyl]butan-2-ol CAS No. 57910-26-6](/img/structure/B14621499.png)
2-[(E)-Benzyldiazenyl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-Benzyldiazenyl]butan-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyeing and pigmentation processes. The compound’s structure includes a benzyldiazenyl group attached to a butan-2-ol backbone, making it a secondary alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzyldiazenyl]butan-2-ol typically involves the diazotization of benzylamine followed by coupling with butan-2-ol. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt formed during the diazotization process. The reaction can be summarized as follows:
Diazotization: Benzylamine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then reacted with butan-2-ol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, which is crucial for the stability of the diazonium intermediate.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-Benzyldiazenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azo group (N=N) can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-Benzyldiazenyl]butan-2-one.
Reduction: Formation of 2-[(E)-Benzyldiazenyl]butan-2-amine.
Substitution: Formation of 2-[(E)-Benzyldiazenyl]butan-2-chloride.
Wissenschaftliche Forschungsanwendungen
2-[(E)-Benzyldiazenyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to biological tissues.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-Benzyldiazenyl]butan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-Benzyldiazenyl]ethanol
- 2-[(E)-Benzyldiazenyl]propan-2-ol
- 2-[(E)-Benzyldiazenyl]butan-1-ol
Uniqueness
2-[(E)-Benzyldiazenyl]butan-2-ol is unique due to its specific combination of a benzyldiazenyl group and a secondary alcohol. This combination provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
57910-26-6 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-(benzyldiazenyl)butan-2-ol |
InChI |
InChI=1S/C11H16N2O/c1-3-11(2,14)13-12-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 |
InChI-Schlüssel |
AAICSLHCTVIHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(N=NCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)




![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
